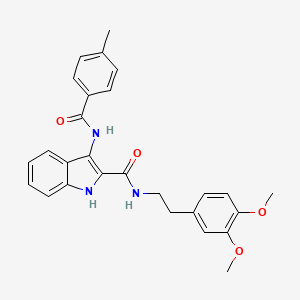

N-(3,4-dimethoxyphenethyl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

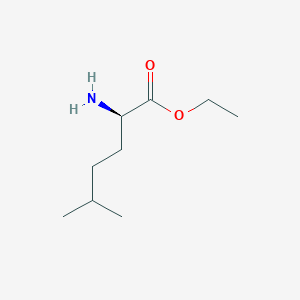

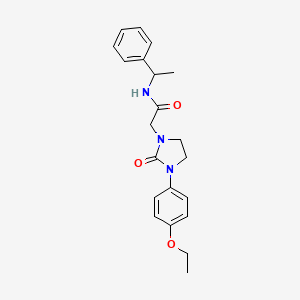

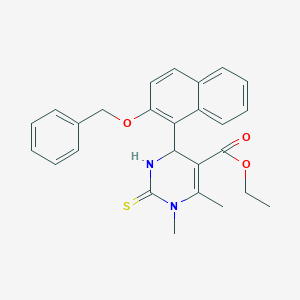

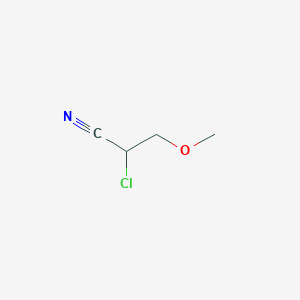

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole ring, followed by various functional group transformations. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, two methoxy groups, a phenethyl group, a methylbenzamido group, and a carboxamide group. These functional groups can have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide and ether groups could enhance its solubility in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Applications De Recherche Scientifique

Given the absence of direct references to the specified compound, a general approach towards understanding the potential scientific applications of complex organic compounds involves:

Chemical and Pharmacological Characterization : Research often starts with the chemical synthesis, characterization, and evaluation of pharmacological activities of novel compounds. This foundational step involves understanding the compound's mechanism of action, potential therapeutic targets, and physicochemical properties.

Environmental Impact Assessments : For compounds used in pharmaceuticals, personal care products, or as industrial chemicals, studies might assess their occurrence, fate, and behavior in aquatic environments or other ecosystems to understand their environmental impact and potential for bioaccumulation or degradation.

Advanced Applications : Depending on the structural features and biological activities, compounds can be investigated for a range of applications including, but not limited to, their role in cancer therapy, as inhibitors or activators in biochemical pathways, and their utility in nanotechnology or material science for the development of novel materials or drug delivery systems.

Safety and Toxicology Evaluations : Essential to the development and application of any chemical entity is the assessment of its safety profile, including potential toxicological effects, pharmacokinetics, and the identification of any adverse reactions or contraindications.

This approach underscores the multidisciplinary nature of scientific research applications for complex organic compounds. It is through such comprehensive studies that novel compounds find their applications in medicine, industry, and environmental management.

For insights into research and methodologies relevant to the study of complex organic compounds, references from a variety of fields can be considered, although none directly mention the compound . These can range from studies on the pharmacology of synthetic opioids (Sharma et al., 2018), environmental fate of pharmaceuticals (Haman et al., 2015), to the development of inhibitors for cancer therapy (Löb et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O4/c1-17-8-11-19(12-9-17)26(31)30-24-20-6-4-5-7-21(20)29-25(24)27(32)28-15-14-18-10-13-22(33-2)23(16-18)34-3/h4-13,16,29H,14-15H2,1-3H3,(H,28,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRNYTRBFWSFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenethyl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2560428.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2560432.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2560433.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2560435.png)

![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B2560437.png)

![2-(naphthalen-2-yloxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2560438.png)

![2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560441.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2560442.png)